Synthetic Yield Comparison: 1-(4-Methoxyphenyl)-3-phenylurea vs. 1-Benzyl-3-phenylurea
In a direct head-to-head comparison under identical reaction conditions, the preparation of 1-(4-methoxyphenyl)-3-phenylurea using a novel sulfuryl fluoride (SO2F2) method achieved a significantly higher isolated yield than that of 1-benzyl-3-phenylurea, a close structural analog [1].
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 91% yield |
| Comparator Or Baseline | 1-Benzyl-3-phenylurea: 83% yield |
| Quantified Difference | +8% absolute increase in yield |
| Conditions | Reaction with benzohydroxamic acid in a SO2F2 atmosphere; 2-hour reaction time for target compound vs. 1-hour for comparator |
Why This Matters
The 8% higher yield translates directly to lower cost-per-gram in scale-up and improved process efficiency, a key differentiator for procurement in chemical synthesis and manufacturing.
- [1] Zhejiang University of Technology. (2022). CN111116421B - A kind of preparation method of amide derivative. Eureka | Patsnap. View Source
